

Application Notes and Protocols: Radiolabeling of Sauvagine for Receptor Binding Studies

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Compound of Interest

Compound Name: Sauvagine TFA

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Introduction

Sauvagine, a 40-amino acid peptide originally isolated from the skin of the frog *Phyllomedusa sauvagei*, is a potent agonist for the corticotropin-releasing factor (CRF) receptors, CRF1 and CRF2.[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and various stress-related physiological responses.[3][4] Radiolabeled Sauvagine is an invaluable tool for characterizing the binding properties of these receptors, enabling the determination of receptor affinity (K_d) and density (B_{max}) in various tissues and cell lines.[4][5] This document provides detailed protocols for the radioiodination of a Sauvagine analog and its subsequent use in receptor binding assays.

Data Presentation

The binding affinities of Sauvagine and related peptides for CRF receptors are summarized in the table below. These values are critical for designing and interpreting binding experiments.

Radioligand	Receptor Subtype	Preparation	Binding Affinity (Kd/Ki)	Reference
[125I]-Tyr-Sauvagine	hCRF1	Stably transfected cell lines	200-400 pM	[4]
[125I]-Tyr-Sauvagine	hCRF2 α	Stably transfected cell lines	100-300 pM	[4]
Sauvagine	rCRF1	Transfected HEK 293 cell membranes	~5.7 nM (Ki)	[6]
Sauvagine	mCRF2 β	Transfected HEK 293 cell membranes	~4.0 nM (Ki)	[6]
[Tyr ⁰ , Gln1, Bpa17]SVG	CRFR1	LLCPK1 cell membranes	~8 nM (Kd)	[7]

Experimental Protocols

Protocol 1: Radioiodination of [Tyr⁰]-Sauvagine using the Iodogen Method

This protocol describes the labeling of a Sauvagine analog containing a tyrosine residue at the N-terminus ([Tyr⁰]-Sauvagine) with Iodine-125. The Iodogen method is a mild oxidative technique that minimizes damage to the peptide.[\[8\]](#)

Materials:

- [Tyr⁰]-Sauvagine peptide
- Iodogen (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycoluril)
- Sodium Iodide ([¹²⁵I]NaI)

- Phosphate Buffer (0.2 M, pH 7.4)
- Chloroform
- Nitrogen gas
- Size-exclusion chromatography column (e.g., PD-10)
- Reaction vials (e.g., 1.5 mL polypropylene tubes)

Procedure:

- Iodogen Coating of Reaction Vial:
 - Dissolve Iodogen in chloroform to a concentration of 1 mg/mL.
 - Add 50 μ L of the Iodogen solution to a reaction vial.
 - Evaporate the chloroform under a gentle stream of nitrogen gas to coat the bottom of the vial with Iodogen.
 - Store the coated vials in a desiccator until use.
- Radioiodination Reaction:
 - Dissolve [Tyr⁰]-Sauvagine in 0.2 M Phosphate Buffer (pH 7.4) to a concentration of 1 mg/mL.
 - To the Iodogen-coated vial, add 50 μ L of the [Tyr⁰]-Sauvagine solution.
 - Add 1 mCi of [¹²⁵I]NaI to the reaction vial.
 - Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle agitation.
- Purification of Radiolabeled Peptide:
 - Terminate the reaction by transferring the mixture from the Iodogen-coated vial to a clean tube.

- Purify the radiolabeled peptide from unreacted [125 I]NaI using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with an appropriate buffer (e.g., PBS with 0.1% BSA).
- Elute the column and collect fractions.
- Measure the radioactivity of each fraction using a gamma counter to identify the peak corresponding to the radiolabeled peptide.
- Quality Control:
 - Determine the specific activity (Ci/mmol) of the radiolabeled peptide.
 - Assess the radiochemical purity by techniques such as instant thin-layer chromatography (ITLC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol 2: Radioligand Binding Assay using [125 I]-[Tyr⁰]-Sauvagine

This protocol details a saturation binding experiment to determine the K_d and B_{max} of [125 I]-[Tyr⁰]-Sauvagine for CRF receptors expressed in cell membranes.[\[1\]](#)[\[13\]](#)

Materials:

- Cell membranes expressing CRF receptors
- [125 I]-[Tyr⁰]-Sauvagine
- Unlabeled Sauvagine
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[\[13\]](#)
- Wash Buffer: Ice-cold Binding Buffer
- Glass fiber filters (e.g., GF/C)
- Polyethylenimine (PEI)

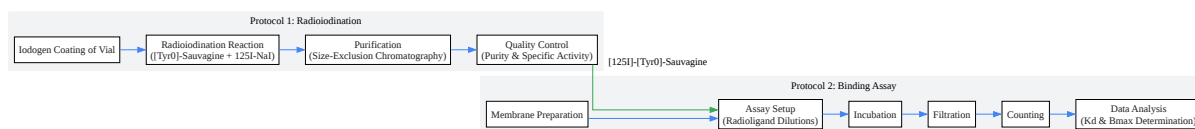
- Scintillation cocktail
- 96-well plates
- Filtration apparatus

Procedure:

- Membrane Preparation:
 - Prepare cell membranes from cells overexpressing the CRF receptor of interest according to standard laboratory protocols.
 - Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
- Assay Setup:
 - Pre-soak the glass fiber filters in 0.3% PEI for at least 1 hour to reduce non-specific binding.
 - Prepare serial dilutions of [125 I]-[Tyr 0]-Sauvagine in Binding Buffer (e.g., 0.01 nM to 10 nM).
 - For determining non-specific binding, prepare a parallel set of tubes containing the same concentrations of radioligand plus a high concentration of unlabeled Sauvagine (e.g., 1 μ M).
- Incubation:
 - In a 96-well plate, add the following to each well in triplicate:
 - 50 μ L of Binding Buffer (for total binding) or 50 μ L of 1 μ M unlabeled Sauvagine (for non-specific binding).
 - 50 μ L of the appropriate [125 I]-[Tyr 0]-Sauvagine dilution.
 - 150 μ L of the cell membrane preparation (typically 20-50 μ g of protein).

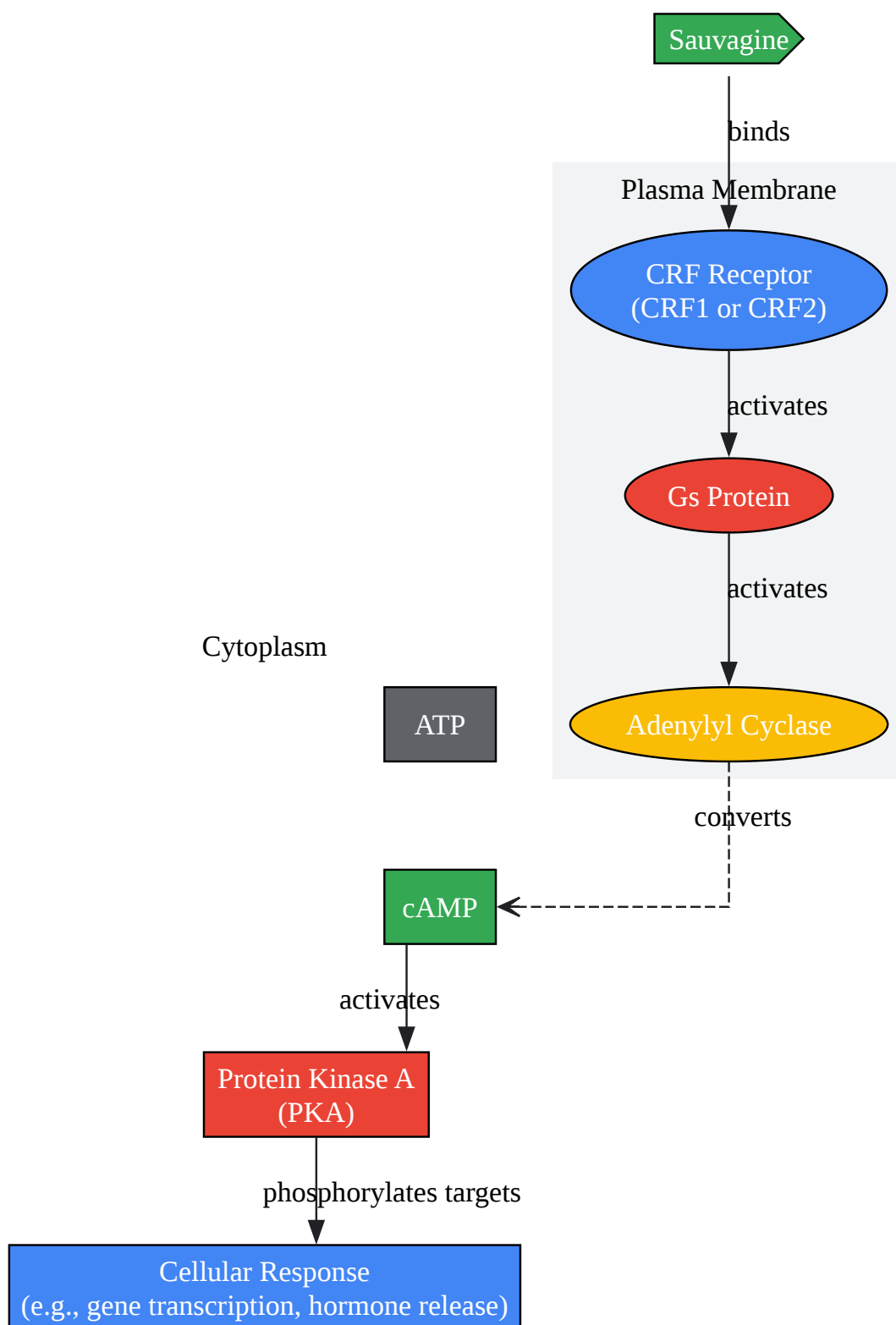
- Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[\[13\]](#)
- Filtration:
 - Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
 - Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer.
- Counting:
 - Place the filters in scintillation vials.
 - Add scintillation cocktail to each vial.
 - Measure the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
 - Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
 - Analyze the data using non-linear regression to a one-site binding model to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}).

Visualizations



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Caption: Experimental workflow for radiolabeling Sauvagine and performing binding studies.

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